molecular formula C10H19N B1218452 N,N,2,2-tetramethylhex-3-yn-1-amine

N,N,2,2-tetramethylhex-3-yn-1-amine

Cat. No.: B1218452
M. Wt: 153.26 g/mol
InChI Key: KQYAETNZOJOHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2,2-Tetramethylhex-3-yn-1-amine is a tertiary aliphatic amine featuring a six-carbon backbone (hexane) with a triple bond at the 3-position (hex-3-yn) and methyl substituents on both the amine nitrogen (N,N-dimethyl) and the second carbon of the chain (2,2-dimethyl). Its hypothetical molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol. The triple bond introduces rigidity, while the methyl groups enhance steric hindrance and lipophilicity. This compound is structurally analogous to other alkynyl amines but distinct in its substitution pattern and chain length.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N,N,2,2-tetramethylhex-3-yn-1-amine

InChI

InChI=1S/C10H19N/c1-6-7-8-10(2,3)9-11(4)5/h6,9H2,1-5H3

InChI Key

KQYAETNZOJOHPL-UHFFFAOYSA-N

SMILES

CCC#CC(C)(C)CN(C)C

Canonical SMILES

CCC#CC(C)(C)CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of N,N,2,2-tetramethylhex-3-yn-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>†</sup> Key Structural Features
This compound C₁₀H₁₉N 153.27 ~3.5* Hex-3-yn backbone, N,N,2,2-tetramethyl
N,N-Diethyl-3-phenylprop-2-yn-1-amine C₁₃H₁₇N 187.28 ~4.2* Phenyl group, prop-2-yn backbone, diethyl
Triallylamine C₉H₁₅N 137.22 1.8–2.2 Three allyl groups, no triple bond
N,N,2-Trimethylpent-3-yn-2-amine C₈H₁₅N 125.21 N/A Pent-3-yn backbone, shorter chain
N,N,3,3-Tetramethylheptan-1-amine C₁₁H₂₅N 171.32 3.15 Heptane chain, no triple bond

<sup>†</sup>logP values estimated via analogy; *hypothetical.

Key Differences and Implications

Triple Bond vs. Double Bonds
  • Triallylamine : Contains three allyl (C=C) groups, making it highly reactive in polymerization but less lipophilic than the target compound .
Substituent Effects
  • N,N-Diethyl-3-phenylprop-2-yn-1-amine : The phenyl group enhances aromatic interactions and π-stacking, while the diethyl substituents increase steric bulk compared to dimethyl groups in the target compound .
  • N,N,3,3-Tetramethylheptan-1-amine : Lacks a triple bond, resulting in greater conformational flexibility and lower melting point. Its logP (3.15) suggests moderate lipophilicity, slightly lower than the target compound’s estimated logP (~3.5) due to the absence of a triple bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,2,2-tetramethylhex-3-yn-1-amine
Reactant of Route 2
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N,N,2,2-tetramethylhex-3-yn-1-amine

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